

Spectroscopic data of 3-Methoxycyclohexanone (^1H NMR, ^{13}C NMR, IR, MS)

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Compound of Interest

Compound Name: 3-Methoxycyclohexanone

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Spectroscopic Profile of 3-Methoxycyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Methoxycyclohexanone** ($\text{C}_7\text{H}_{12}\text{O}_2$), a valuable building block in organic synthesis. The following sections detail its characterization by ^1H Nuclear Magnetic Resonance (NMR), ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to aid in the replication of these analyses.

Spectroscopic Data Summary

The quantitative spectroscopic data for **3-Methoxycyclohexanone** are summarized in the tables below. This allows for a quick reference and comparison of its key spectral features.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Note: Experimental spectrum not readily available. Data is predicted based on typical chemical shift values for the functional groups present.

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~3.6 - 3.8	Multiplet	1H	CH-OCH ₃
~3.35	Singlet	3H	O-CH ₃
~2.2 - 2.6	Multiplet	2H	CH ₂ adjacent to C=O
~1.5 - 2.1	Multiplet	6H	Ring CH ₂

Typical chemical shifts for protons alpha to a ketone are in the range of 2.1–2.6 ppm.[\[1\]](#)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Note: Experimental spectrum not readily available. Data is predicted based on typical chemical shift values.

Chemical Shift (δ) ppm	Carbon Type	Assignment
~209 - 212	C	C=O (Ketone)
~75 - 80	CH	C-OCH ₃
~56 - 58	CH ₃	O-CH ₃
~40 - 45	CH ₂	CH ₂ adjacent to C=O
~20 - 35	CH ₂	Other Ring CH ₂

The carbonyl carbon of a ketone typically appears in the range of 190–220 ppm in ¹³C NMR spectroscopy.[\[1\]](#)

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2940 - 2830	Strong	C-H Stretch (Aliphatic)
~1715 - 1725	Strong	C=O Stretch (Ketone)
~1100 - 1120	Strong	C-O Stretch (Ether)

The characteristic carbonyl (C=O) stretch for a cyclohexanone derivative is typically observed around 1720 cm⁻¹.^[2]

Table 4: Mass Spectrometry (MS) Data

Data obtained from Electron Ionization (EI) Mass Spectrometry.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
128	Moderate	[M] ⁺ (Molecular Ion)
97	Moderate	[M - OCH ₃] ⁺
84	Strong	McLafferty rearrangement fragment
71	High	[M - C ₃ H ₅ O] ⁺
55	High	Various fragmentation pathways

Alpha-cleavage is a common fragmentation pattern for ketones in mass spectrometry.^[2] The molecular weight of **3-Methoxycyclohexanone** is 128.17 g/mol.^[3]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are designed for a liquid sample such as **3-Methoxycyclohexanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (^1H) and carbon (^{13}C) nuclei.

Methodology:

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **3-Methoxycyclohexanone** in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[\[4\]](#)
 - Transfer the solution to a clean NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning.
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.[\[4\]](#)
 - Shim the magnetic field to achieve homogeneity.
- Data Acquisition (^1H NMR):
 - Acquire the spectrum using a standard pulse sequence.
 - Typically, 8 to 16 scans are sufficient for a sample of this concentration.
- Data Acquisition (^{13}C NMR):
 - Acquire the spectrum using a standard proton-decoupled pulse sequence.
 - A higher number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.[\[4\]](#)
 - Calibrate the chemical shift scale using the TMS signal at 0 ppm.[\[4\]](#)
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

- Instrument Setup:
 - Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric interference.[\[4\]](#)
 - Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Preparation:
 - Place a single drop of neat (undiluted) **3-Methoxycyclohexanone** directly onto the center of the ATR crystal.[\[5\]](#)
- Data Acquisition:
 - Acquire the IR spectrum over a range of $4000\text{--}400\text{ cm}^{-1}$.
 - Co-add 16-32 scans to improve the signal-to-noise ratio.[\[4\]](#)
- Data Processing and Analysis:

- The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
- Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

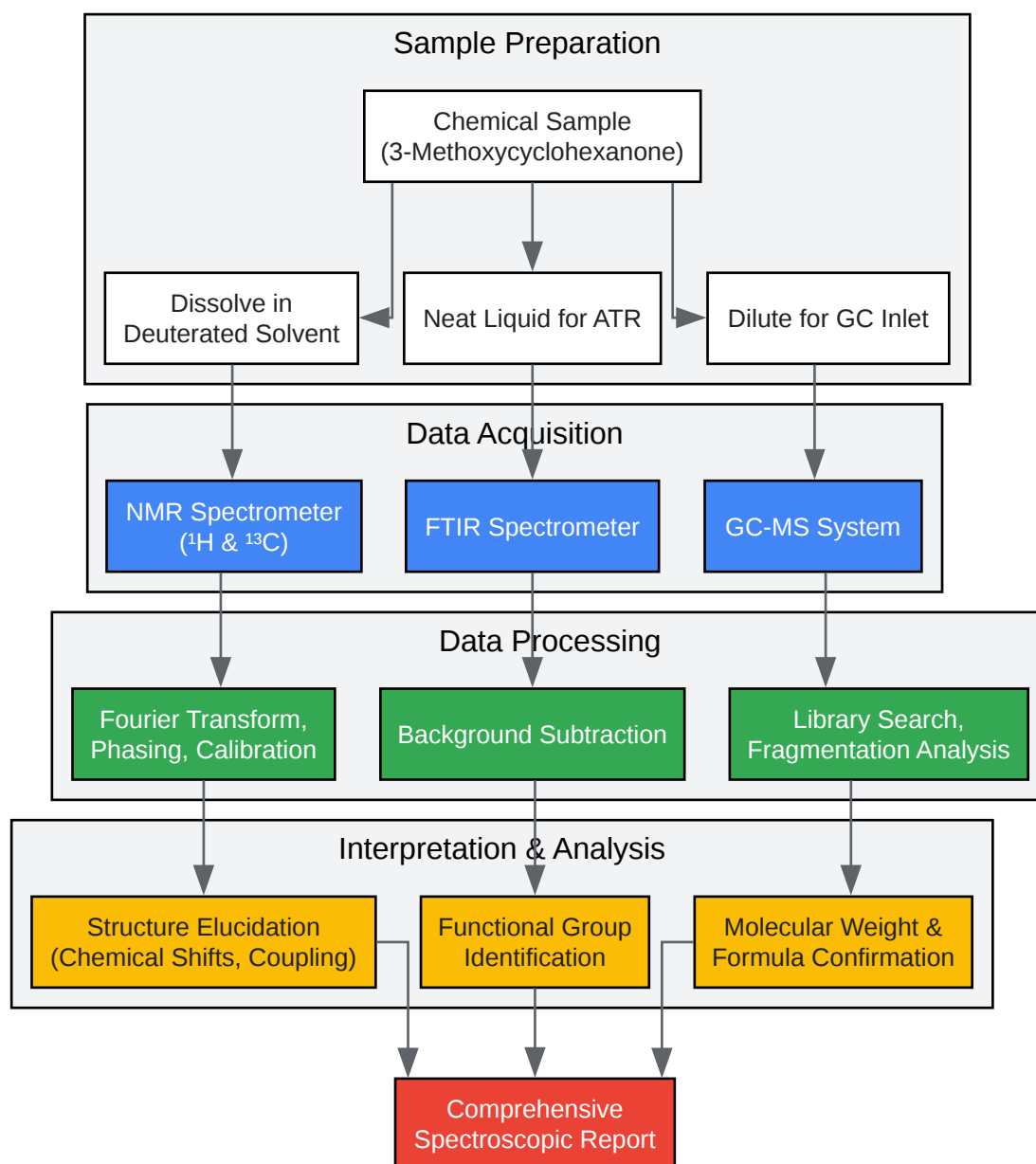
Methodology (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a small amount of the liquid sample into the mass spectrometer, often via a Gas Chromatography (GC) system which vaporizes the sample.[\[6\]](#)
- Ionization:
 - In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[\[7\]](#)
 - This causes the molecules to ionize and fragment.[\[7\]](#)[\[8\]](#)
- Mass Analysis:
 - The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole).
 - The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[\[9\]](#)
- Detection:
 - An electron multiplier or similar detector records the abundance of ions at each m/z value.
- Data Analysis:
 - The resulting mass spectrum is plotted as relative intensity versus m/z .

- Identify the molecular ion peak ($[M]^+$) and analyze the major fragment ions to elucidate the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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General workflow for spectroscopic analysis.

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